molecular formula C10H7Cl2N B8533038 4-Chloro-3-(chloromethyl)isoquinoline

4-Chloro-3-(chloromethyl)isoquinoline

Cat. No.: B8533038
M. Wt: 212.07 g/mol
InChI Key: WQDKCESMOMIBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

While the exact biological profile of 4-chloro-3-(chloromethyl)isoquinoline remains underexplored, structurally related compounds exhibit activities influenced by substituent positioning and electronic effects. For instance, chloro and chloromethyl groups enhance reactivity and may modulate interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

4-chloro-3-(chloromethyl)isoquinoline

InChI

InChI=1S/C10H7Cl2N/c11-5-9-10(12)8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2

InChI Key

WQDKCESMOMIBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for 4-chloro-3-(chloromethyl)isoquinoline and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting/Boiling Point Stability/Reactivity Notes
4-Chloro-3-(chloromethyl)isoquinoline (hypothetical) C₁₀H₇Cl₂N 212.08 Cl (C4), CH₂Cl (C3) Not reported Likely sensitive to hydrolysis due to CH₂Cl group
1-Chloro-3-(chloromethyl)isoquinoline C₁₀H₇Cl₂N 212.08 Cl (C1), CH₂Cl (C3) Not reported Stable at 4°C; hygroscopic
3-Chloro-4-(chloromethyl)isoquinoline C₁₀H₇Cl₂N 212.08 Cl (C3), CH₂Cl (C4) Not reported Corrosive (H314); requires careful handling
4-Bromo-3-chloroquinoline C₉H₅BrClN 242.50 Br (C4), Cl (C3) Not reported Higher molecular weight; bromine enhances lipophilicity
5-Chloroisoquinoline C₉H₆ClN 163.61 Cl (C5) Not reported Simpler structure; limited reactivity
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline C₁₃H₁₄ClNO 243.71 Cl (C4), ethyl (C3), OCH₃ (C6), CH₃ (C2) 283°C (boiling point) Ethyl/methoxy groups increase steric bulk

Key Observations :

  • Substituent Positioning: Chloro and chloromethyl groups at positions 3 or 4 significantly alter electronic distribution and steric effects. For example, 3-chloro-4-(chloromethyl)isoquinoline may exhibit higher reactivity due to the proximity of substituents, whereas 1-chloro-3-(chloromethyl)isoquinoline has a more spatially separated arrangement.
  • Stability : Chloromethyl groups (e.g., in ) introduce hydrolytic sensitivity, necessitating low-temperature storage . In contrast, bromine substitution (as in ) enhances stability but increases molecular weight.

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